
(R)-2-(3-(3,5-双(三氟甲基)苯基)硫脲基)-N-(2,4-二氟苯基)-2-苯基乙酰胺
描述
BL 918 is an activator of unc-51-like autophagy activating kinase 1 (ULK1). It activates ULK1 with an EC50 value of 24.14 nM in an ADP-based kinase assay. BL 918 (5 µM) increases the levels of ULK1 phosphorylated at serine 317 (Ser317) or Ser555, reduces the level of ULK1 phosphorylated at Ser757, and induces autophagy in SH-SY5Y cells. It reduces motor dysfunction and increases the number of dopaminergic neurons in the striatum in a mouse model of Parkinson’s disease induced by MPTP when administered at doses of 40 and 80 mg/kg.
BL-918 is a potent activator of UNC-51-like kinase 1 (ULK1). BL-918 induces cytoprotective autophagy for Parkinson's disease treatment. BL-918 induced autophagy via the ULK complex in SH-SY5Y cells. Intriguingly, this activator displayed a cytoprotective effect on MPP+-treated SH-SY5Y cells, as well as protected against MPTP-induced motor dysfunction and loss of dopaminergic neurons by targeting ULK1-modulated autophagy in mouse models of PD. Together, these results demonstrate the therapeutic potential to target ULK1, and BL-918 may serve as a candidate drug for future PD treatment.
科学研究应用
Amyotrophic Lateral Sclerosis (ALS) Therapy
BL-918 has been identified as a potential therapeutic agent for ALS, a common fatal neurodegenerative disease in adults . The pathogenesis of ALS is associated with toxic SOD1 aggregates generated by mutant SOD1 . BL-918, a specific ULK1 activator, induces cytoprotective autophagy, which is responsible for the clearance of toxic protein aggregates including SOD1 aggregates . In hSOD G93A -NSC34 cells, treatment with BL-918 dose-dependently induced ULK1-dependent autophagy, and eliminated toxic SOD1 aggregates .
Prolonging Lifespan in SOD G93A Mice
In SOD G93A mice, administration of BL-918 dose-dependently prolonged lifespan and improved the motor function . It also enhanced the clearance of SOD1 aggregates in the spinal cord and cerebral cortex through inducing autophagy .
Parkinson’s Disease Therapy
BL-918 has also been identified as a potential therapeutic agent for Parkinson’s disease . It exerts a cytoprotective effect against Parkinson’s disease in vitro and in vivo .
Pharmacokinetic Profile in Rats
A pharmacokinetic study conducted in rats found BL-918 and its 2 metabolites (M8 and M10) present in the spinal cord and brain . After intragastric and intravenous administration, BL-918 reached the highest blood concentration compared to M8 and M10 .
作用机制
Target of Action
BL-918 primarily targets the unc-51 like autophagy activating kinase 1 (ULK1) complex . ULK1 is a key initiator of autophagic signaling, a protein degradation pathway responsible for the clearance of toxic protein aggregates .
Mode of Action
BL-918 acts as a specific activator of ULK1 . By activating ULK1, it induces a process known as cytoprotective autophagy . This process is responsible for the clearance of toxic protein aggregates, including those generated by mutant SOD1, which are associated with neurodegenerative diseases .
Biochemical Pathways
The activation of ULK1 by BL-918 initiates the autophagic pathway, which involves the formation of double-membrane autophagosomes and their fusion with lysosomes . This pathway deals with long-lived proteins and impaired organelles . The induction of autophagy by BL-918 leads to the elimination of toxic SOD1 aggregates .
Pharmacokinetics
In a pharmacokinetic study conducted in rats, BL-918 and its two metabolites (M8 and M10) were found to be present in the spinal cord and brain . After intragastric and intravenous administration, BL-918 reached the highest blood concentration compared to M8 and M10 . This suggests that BL-918 has good bioavailability and can effectively reach its target sites in the body .
Result of Action
The activation of ULK1 by BL-918 and the subsequent induction of autophagy result in the clearance of toxic SOD1 aggregates in the spinal cord and cerebral cortex . In SODG93A mice, administration of BL-918 dose-dependently prolonged lifespan, improved motor function, and enhanced the clearance of SOD1 aggregates .
属性
IUPAC Name |
(2R)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-N-(2,4-difluorophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F8N3OS/c24-15-6-7-18(17(25)11-15)33-20(35)19(12-4-2-1-3-5-12)34-21(36)32-16-9-13(22(26,27)28)8-14(10-16)23(29,30)31/h1-11,19H,(H,33,35)(H2,32,34,36)/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBWQANRZRCMMD-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)NC2=C(C=C(C=C2)F)F)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F8N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N-(2,4-difluorophenyl)-2-phenylacetamide | |
CAS RN |
2101517-69-3 | |
| Record name | (2R)-2-({[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(2,4-difluorophenyl)-2-phenylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BL-918 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7L84SG8RV6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the mechanism of action of BL-918 and what are its downstream effects?
A1: BL-918, also known as (R)-2-(3-(3,5-bis(trifluoromethyl)phenyl)thioureido)-N-(2,4-difluorophenyl)-2-phenylacetamide, acts as a potent activator of UNC-51-like kinase 1 (ULK1). [, ] ULK1 is a serine-threonine kinase and the initiating enzyme in autophagy, a cellular process responsible for degrading and recycling damaged components. [] By activating ULK1, BL-918 promotes the formation of the ULK complex, which initiates autophagy. [] This increase in autophagy has been shown to have cytoprotective effects in cellular and animal models of Parkinson's disease and amyotrophic lateral sclerosis, protecting neurons from damage and improving motor function. [, ]
Q2: What is known about the structure-activity relationship (SAR) of BL-918 and how do structural modifications impact its activity?
A2: While the provided research highlights the importance of specific amino acid residues (Arg18, Lys50, Asn86, and Tyr89) within the ULK1 binding pocket for interaction with BL-918, further detailed SAR studies exploring the impact of modifications to the BL-918 structure are not discussed. [] Such studies would be valuable to understand which structural features are crucial for its activity, potency, and selectivity, ultimately aiding in the development of potentially more effective analogs.
Q3: What are the in vitro and in vivo findings regarding the efficacy of BL-918 in models of neurodegenerative diseases?
A3: In vitro studies using SH-SY5Y cells, a common model for Parkinson's disease research, demonstrated that BL-918 effectively induced autophagy through the ULK complex. [] Furthermore, BL-918 exhibited a protective effect against MPP+-induced toxicity in these cells. [] In vivo studies utilizing mouse models of Parkinson's disease showed that BL-918 treatment protected against MPTP-induced motor dysfunction and loss of dopaminergic neurons. [] These findings suggest that BL-918 holds therapeutic potential for Parkinson's disease, likely mediated by its ability to induce cytoprotective autophagy through ULK1 activation. [] Similar findings were observed in models of amyotrophic lateral sclerosis, highlighting its potential for treating other neurodegenerative diseases as well. []
Q4: What is the current understanding of the potential toxicity and safety profile of BL-918?
A4: The provided research focuses primarily on the therapeutic potential of BL-918. While it demonstrates the compound's efficacy in protecting against neuronal damage in disease models, detailed data on its toxicity, adverse effects, and long-term safety profile are not discussed. [, , ] Further research is crucial to comprehensively evaluate the safety profile of BL-918 before it can be considered for clinical application.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



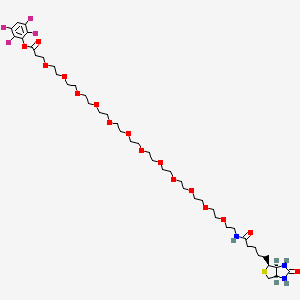

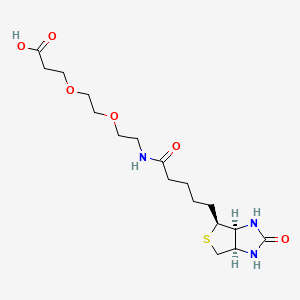
![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hexahydro-2-oxo-](/img/structure/B606127.png)


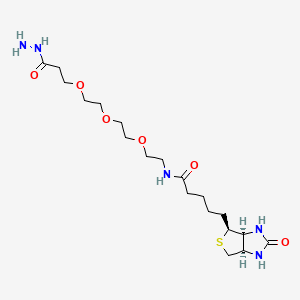
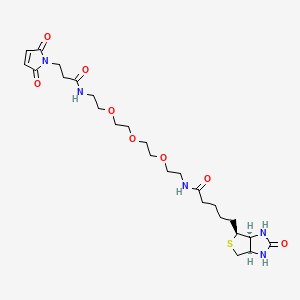
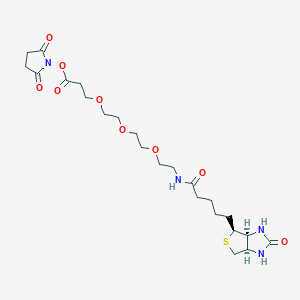
![N-(2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606136.png)
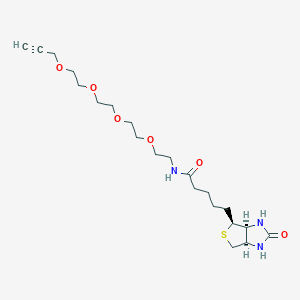
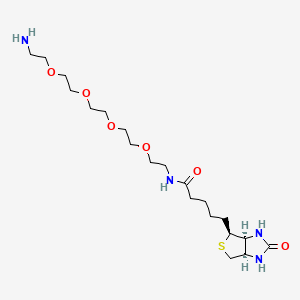
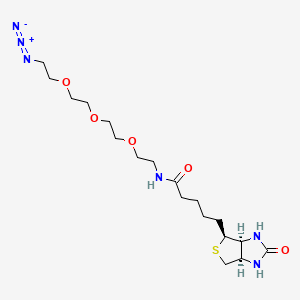
![N-(2-(2-(2-(2-(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenoxy)ethoxy)ethoxy)ethoxy)ethyl)-5-((3aR,4R,6aS)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B606141.png)